Adenyl Cyclase Activation Potency: 10.5-Fold Enhancement Over Dopamine
In rat erythrocyte adenyl cyclase assays, N-Isopropyldopamine Hydrochloride activated cAMP production with an ED50 of 8 µM, representing a 10.5-fold improvement in potency compared to dopamine (ED50 = 84 µM). The N-methyl analog, N-methyldopamine (epinine), showed an ED50 of 6.8 µM, placing N-Isopropyldopamine between the non-selective dopamine and the slightly more potent N-methyl derivative . This quantitative structure-activity relationship demonstrates that the N-isopropyl substitution substantially enhances adenyl cyclase coupling efficiency relative to the unsubstituted parent compound.
| Evidence Dimension | Adenyl cyclase activation potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 8 µM (N-Isopropyldopamine) |
| Comparator Or Baseline | ED50 = 84 µM (Dopamine); ED50 = 6.8 µM (N-Methyldopamine); ED50 = 5 µM (Norepinephrine) |
| Quantified Difference | 10.5-fold more potent than dopamine; 1.18-fold less potent than N-methyldopamine |
| Conditions | Rat erythrocyte adenyl cyclase assay; cAMP accumulation measured following agonist stimulation |
Why This Matters
For researchers selecting a non-β-hydroxylated catecholamine tool compound with intermediate adenyl cyclase potency between dopamine and full β-agonists, N-Isopropyldopamine provides a specific, quantitatively defined activation window that neither dopamine (too weak) nor N-methyldopamine (slightly stronger) can precisely replicate.
- [1] Sheppard, H., & Burghardt, C. R. (1975). The effect of alpha, beta, and dopamine receptor-blocking agents on the stimulation of rat erythrocyte adenyl cyclase by dihydroxyphenethylamines and their β-hydroxylated derivatives. Biochemical Pharmacology, 24(17), 1603-1608. View Source
